molecular formula C5H4N2S B1282281 4-Aminothiophene-2-carbonitrile CAS No. 73781-74-5

4-Aminothiophene-2-carbonitrile

Cat. No. B1282281
CAS RN: 73781-74-5
M. Wt: 124.17 g/mol
InChI Key: IAWDYANXQRLQKR-UHFFFAOYSA-N
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Description

4-Aminothiophene-2-carbonitrile is a versatile compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. The presence of both amino and nitrile functional groups allows for a wide range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of 4-Aminothiophene-2-carbonitrile derivatives can be achieved through several methods. One approach involves the transesterification of trimethyl orthoacetate, which introduces alkoxy substituents into the 2-aminothiophene ring system, allowing for the efficient introduction of diverse alkoxy substituents . Another method reported is the thermally promoted elimination/decarboxylation followed by nucleophilic cyclization starting from 2-aminothiophene-3-carboxylate esters to yield thieno[2,3-b]pyridine-5-carbonitriles . A stereoselective synthesis has also been developed for trans-isomers of 2-amino-4,5-dihydrothiophene-3-carbonitriles using base-catalyzed reactions of phenacyl thiocyanate with 3-(het)aryl-2-cyanoprop-2-enethioamides . Additionally, a four-component reaction involving the Michael addition and the Gewald reaction has been utilized to create a compound containing an indole and a 2-aminothiophene moiety .

Molecular Structure Analysis

The molecular structure of 4-Aminothiophene-2-carbonitrile derivatives has been characterized by various techniques, including X-ray diffraction analysis. For instance, the structure of (4R,5S/4S,5R)-2-Amino-5-benzoyl-4-(2-chlorophenyl)-4,5-dihydrothiophene-3-carbonitrile was elucidated, revealing the stereochemistry of the synthesized compounds . The crystal structure of related compounds has shown that the fused-ring system can be buckled due to an ethylene linkage, with substituents such as chlorophenyl or dimethoxyphenyl groups twisted at various angles relative to the core aromatic ring .

Chemical Reactions Analysis

4-Aminothiophene-2-carbonitrile undergoes a variety of chemical reactions due to its reactive functional groups. For example, its reaction with heterocumulenes does not yield the expected thieno[2,3-d]pyrimidine derivatives but instead leads to substituted dithieno-[2',3':4,3][2',3':8,9]pyrimido[3,4-a]pyrimid-7-thiones or -7-ones, depending on the reagents used . The mass spectra of 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles have been studied, revealing the main fragmentation routes of molecular ions under electron and chemical ionization, which are influenced by the nature of the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Aminothiophene-2-carbonitrile derivatives are influenced by their molecular structure and substituents. The mass spectrometric analysis provides insights into the stability of molecular ions and the fragmentation patterns, which are indicative of the compound's reactivity under various ionization conditions . The crystallographic studies contribute to understanding the solid-state properties, such as molecular packing and hydrogen bonding patterns, which can affect the compound's solubility and melting point .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Pharmaceutical Research

    • Basic molecular electronic characteristics of 2-amino-4-phenylthiophene-3-carbonitrile and 2-amino-4-(-chlorophenyl) thiophene-3-carbonitrile were investigated employing Density Functional Theory (DFT) optimized at the M06-2x/6-311 + + G(d,p) level .
    • The studied compounds were subjected for molecular docking assay against RNA-dependent RNA polymerase (NS5B) proteins of hepatitis B and C variant and compared with conventional drugs .
    • Relative binding affinity score of above−6.10 kcal/mol validated by favourable number of hydrogen bond were observed implying great inhibitory potency against hepatitis .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Electronics

    • Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Antiprotozoal, Antiproliferative, Antiviral, Antibacterial, and Antifungal Properties

    • 2-aminothiophenes, a type of thiophene derivative, have been shown to confer biological applications in a variety of areas .
    • They have been found to have antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties .
    • For example, compound A, known as RS-C-5966451, has broad-spectrum antiviral properties .
    • Derivative B, named PD 81,723, is an adenosine A1 receptor agonist used to reduce necrosis, apoptosis, and inflammation for renal ischemia–reperfusion .
    • Structure C, called tinoridine, has non-steroidal anti-inflammatory effects .
  • Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Antiviral Agents

    • 2-aminothiophenes have been shown to confer biological applications in the area of SARS-CoV-2 antiviral agents .
    • This has been highlighted by Kasprzyk et al. in 2021 .
  • Analytical Chemistry

    • Thiophene derivatives are used in various fields of analytical chemistry .
    • They are used in the development of new synthetic reactions that meet the principles of green chemistry .
  • Environmental Chemistry

    • Thiophene derivatives are used in environmental chemistry for the design of new synthetic reactions that are environmentally friendly .
  • Food & Beverage Testing & Manufacturing

    • Thiophene derivatives are used in the food and beverage industry for testing and manufacturing processes .
  • Pharma & Biopharma Manufacturing

    • Thiophene derivatives are used in the pharmaceutical and biopharmaceutical industries for the manufacturing of various drugs .
  • Protein Biology

    • Thiophene derivatives are used in protein biology for the study of protein structures and functions .
  • Research & Disease Areas

    • Thiophene derivatives are used in research and disease areas for the development of new drugs and therapies .

Safety And Hazards

When handling 4-Aminothiophene-2-carbonitrile, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing . Avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . In the last decade, the methodologies for the synthesis of 2-aminothiophenes that used transition metal-catalyzed reactions have seen a surge in popularity .

properties

IUPAC Name

4-aminothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c6-2-5-1-4(7)3-8-5/h1,3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWDYANXQRLQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80520998
Record name 4-Aminothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80520998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminothiophene-2-carbonitrile

CAS RN

73781-74-5
Record name 4-Amino-2-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73781-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80520998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Ghergurovich - 2019 - search.proquest.com
Metabolism is a central aspect of life, encompassing all biochemical transformations required for growth, reproduction, and homeostasis. These include nutrient uptake, chemical …
Number of citations: 2 search.proquest.com

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